molecular formula C18H17F3N2O3 B7721003 N'-[1-(4-methoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]oxamide

N'-[1-(4-methoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]oxamide

Cat. No.: B7721003
M. Wt: 366.3 g/mol
InChI Key: JMHZKWVOMOGSHS-UHFFFAOYSA-N
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Description

N’-[1-(4-methoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]oxamide is an organic compound that belongs to the class of oxamides This compound is characterized by the presence of a methoxyphenyl group and a trifluoromethylphenyl group attached to an oxamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-methoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]oxamide typically involves the reaction of 4-methoxyphenylacetic acid with 3-(trifluoromethyl)aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with oxalyl chloride to form the final oxamide product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-methoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The oxamide group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N’-[1-(4-methoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]oxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[1-(4-methoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[1-(4-methoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]acetamide
  • N’-[1-(4-methoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]urea
  • N’-[1-(4-methoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]thiourea

Uniqueness

N’-[1-(4-methoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and trifluoromethyl groups enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

N'-[1-(4-methoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3/c1-11(12-6-8-15(26-2)9-7-12)22-16(24)17(25)23-14-5-3-4-13(10-14)18(19,20)21/h3-11H,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHZKWVOMOGSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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